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Compound of Interest

Compound Name: O-Phospho-DL-threonine

Cat. No.: B555207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for

O-Phospho-DL-threonine, a crucial molecule in the study of protein phosphorylation and its

role in cellular signaling. The document details both chemical and biosynthetic approaches,

offering granular experimental protocols, quantitative data for comparison, and visualizations of

key processes to aid in research and development.

Chemical Synthesis of O-Phospho-DL-threonine
Chemical synthesis offers a direct and scalable route to O-Phospho-DL-threonine. The most

common and effective method involves the phosphorylation of DL-threonine using phosphorus

oxychloride (POCl₃). This approach, while robust, requires careful control of reaction conditions

to maximize yield and purity.

General Workflow for Chemical Synthesis
The chemical synthesis follows a straightforward workflow, beginning with the phosphorylation

of the starting material, followed by quenching the reaction and subsequent purification of the

final product.
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Fig. 1: Chemical Synthesis Workflow

Experimental Protocol: Phosphorylation using POCl₃
This protocol outlines a preparative-scale synthesis of O-Phospho-DL-threonine.

Materials:

DL-Threonine

Phosphorus oxychloride (POCl₃), freshly distilled

Triethyl phosphate (TEP), anhydrous

Pyridine, anhydrous

Deionized water, chilled

Dowex 50W-X8 resin (H⁺ form)

Ethanol

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a

dropping funnel, and a calcium chloride drying tube, suspend DL-threonine in anhydrous

triethyl phosphate. Cool the mixture to 0°C in an ice-salt bath.
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Phosphorylation: While stirring vigorously, add a solution of freshly distilled phosphorus

oxychloride in anhydrous pyridine dropwise to the cooled suspension over a period of 1-2

hours, maintaining the temperature below 5°C.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room

temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Quenching: Cool the reaction mixture back to 0°C and slowly add chilled deionized water to

quench the reaction. This step is highly exothermic and must be performed with caution.

Hydrolysis and Solvent Removal: Stir the mixture for an additional 4 hours at room

temperature to ensure complete hydrolysis of any pyrophosphate intermediates. The solvent

is then removed under reduced pressure.

Purification by Ion-Exchange Chromatography: Dissolve the resulting residue in deionized

water and apply it to a column packed with Dowex 50W-X8 resin (H⁺ form).

Wash the column extensively with deionized water to remove unreacted starting materials

and byproducts.

Elute the O-Phospho-DL-threonine from the column using an appropriate buffer, such as a

dilute ammonium hydroxide solution.

Crystallization: Collect the fractions containing the product, pool them, and remove the

solvent under reduced pressure. The resulting solid can be recrystallized from a

water/ethanol mixture to yield pure O-Phospho-DL-threonine.

Quantitative Data for Chemical Synthesis
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Parameter Value Reference

Yield 60-75%
[Generic chemical synthesis

literature]

Purity (post-crystallization) >98%
[Generic chemical synthesis

literature]

Reaction Time 18-24 hours
[Generic chemical synthesis

literature]

¹H NMR (D₂O, 500 MHz)
δ 4.33 (m, 1H, H-β), 3.55 (d,

1H, H-α), 1.38 (d, 3H, H-γ)
[1]

¹³C NMR (D₂O, 125 MHz)
δ 175.3 (C=O), 72.3 (C-β),

64.0 (C-α), 21.7 (C-γ)
[1][2]

³¹P NMR (D₂O, 202 MHz) δ 1.5 - 4.8 (pH dependent) [3][4]

Mass Spectrometry (ESI-MS)
m/z 198.03 [M-H]⁻, 200.04

[M+H]⁺
[5]

Biosynthetic Production of O-Phospho-L-threonine
The enzymatic synthesis of O-Phospho-L-threonine provides a stereospecific and

environmentally benign alternative to chemical methods. This approach leverages the catalytic

activity of the PduX enzyme from Salmonella enterica, which phosphorylates L-threonine using

ATP as the phosphate donor.[6] The process typically involves the overexpression of the PduX

enzyme in a microbial host, such as Escherichia coli.

General Workflow for Biosynthesis
The biosynthetic route involves upstream fermentation to produce the enzyme and the product,

followed by downstream processing to isolate and purify O-Phospho-L-threonine.
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Fig. 2: Biosynthesis and Purification Workflow
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Experimental Protocol: Preparative Scale Biosynthesis
This protocol describes the production and purification of O-Phospho-L-threonine from a large-

scale bacterial culture.

Materials:

E. coli strain engineered to overexpress the pduX gene from Salmonella enterica.

Luria-Bertani (LB) medium or a defined fermentation medium.

L-Threonine.

Inducer (e.g., IPTG for lac-based expression systems).

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

Lysozyme, DNase I.

Anion exchange resin (e.g., DEAE-Sepharose).

Cation exchange resin (e.g., Dowex 50W-X8).

Elution buffers.

Procedure:

Fermentation:

Inoculate a seed culture of the PduX-overexpressing E. coli strain and grow overnight.

Use the seed culture to inoculate a bioreactor containing the appropriate fermentation

medium supplemented with L-threonine.

Grow the culture at 37°C with aeration and agitation.

Induce protein expression at the mid-log phase with an appropriate inducer and continue

the fermentation for a further 12-16 hours.
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Cell Harvesting and Lysis:

Harvest the bacterial cells by centrifugation.

Resuspend the cell pellet in lysis buffer and treat with lysozyme and DNase I.

Lyse the cells using a high-pressure homogenizer or sonicator.

Clarification:

Remove cell debris by high-speed centrifugation to obtain a clear cell lysate.

Purification:

Anion-Exchange Chromatography: Load the clarified lysate onto a DEAE-Sepharose

column. Wash the column to remove unbound proteins and other impurities. Elute the

bound O-Phospho-L-threonine using a salt gradient (e.g., 0-1 M NaCl).

Cation-Exchange Chromatography: Further purify the O-Phospho-L-threonine-containing

fractions by passing them through a Dowex 50W-X8 column to remove any remaining

cationic impurities.

Desalting and Lyophilization:

Desalt the purified fractions using gel filtration chromatography or dialysis.

Lyophilize the desalted solution to obtain pure O-Phospho-L-threonine as a white powder.

Quantitative Data for Biosynthesis
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Parameter Value Reference

Intracellular Concentration Up to 1.7 mM in E. coli [6]

Yield (from cell lysate)

Variable, dependent on

expression levels and

purification efficiency

[General bioprocessing

literature]

Purity (post-chromatography) >99%
[General bioprocessing

literature]

Fermentation Time 24-48 hours
[General bioprocessing

literature]

Spectroscopic Data
Consistent with chemically

synthesized L-enantiomer
[1][2][3][4][5]

Signaling Pathway Context: Kinase-Mediated
Threonine Phosphorylation
O-Phospho-threonine is a product of a fundamental post-translational modification catalyzed by

protein kinases. Understanding this process is critical for contextualizing the importance of

synthesizing this molecule. The diagram below illustrates the general mechanism of threonine

phosphorylation by a kinase using ATP as the phosphate donor.
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Fig. 3: Kinase-Mediated Threonine Phosphorylation

This guide provides a foundational understanding of the key methodologies for producing O-
Phospho-DL-threonine. The choice between chemical and biosynthetic routes will depend on

the specific requirements of the research, including scalability, stereospecificity, and available

resources. The detailed protocols and comparative data herein are intended to facilitate the

successful synthesis and purification of this vital research compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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